molecular formula C10H5Cl2F2N B1444772 2,4-Dichloro-5,7-difluoro-3-methylquinoline CAS No. 1259439-39-8

2,4-Dichloro-5,7-difluoro-3-methylquinoline

Cat. No. B1444772
CAS RN: 1259439-39-8
M. Wt: 248.05 g/mol
InChI Key: PDWGALDZWMKKFJ-UHFFFAOYSA-N
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Description

2,4-Dichloro-5,7-difluoro-3-methylquinoline, also known as DCDFMQ, is a heterocyclic organic compound consisting of a quinoline ring with two chloro, two fluoro, and one methyl substituent. Its CAS Number is 1259439-39-8 and its molecular weight is 248.06 .


Molecular Structure Analysis

The InChI code for 2,4-Dichloro-5,7-difluoro-3-methylquinoline is 1S/C10H5Cl2F2N/c1-4-9(11)8-6(14)2-5(13)3-7(8)15-10(4)12/h2-3H,1H3 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

2,4-Dichloro-5,7-difluoro-3-methylquinoline is a powder . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Chloroquine and Derivatives in Disease Management

Chloroquine (CQ) and its derivatives, structured around the quinoline scaffold, have been extensively researched for their antimalarial properties and potential repurposing for managing various diseases. These compounds demonstrate intriguing biochemical properties that justify their investigation for therapeutic applications beyond malaria. Efforts to repurpose these compounds have predominantly focused on racemic CQ, without exploring the specific benefits of its enantiomers, which might offer additional advantages in disease treatment. The exploration of other antimalarials and structural analogs is suggested to fully leverage the value of the 4-aminoquinoline class for potential use in cancer therapy and other diseases (Njaria, Okombo, Njuguna, & Chibale, 2015).

BODIPY-Based Materials for Organic Optoelectronics

Research into BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene)-based materials highlights their utility in organic optoelectronics, including their application in organic light-emitting diodes (OLEDs). These materials have emerged as promising platforms for sensors, organic thin-film transistors, and organic photovoltaics. The review covers significant developments in the structural design and synthesis of BODIPY-based semiconductors for OLED applications, suggesting potential for future exploration in near-IR emitters and other optoelectronic devices (Squeo & Pasini, 2020).

Tetrahydroisoquinolines in Drug Discovery

The therapeutic potential of 1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives has been explored across a range of medical applications, including cancer, malaria, CNS disorders, and metabolic diseases. These compounds, recognized as "privileged scaffolds" in drug discovery, have been the subject of patents for various therapeutic activities. Their role in anticancer antibiotics and as endogenous agents in preventing Parkinsonism in mammals underscores the versatility and promise of THIQ derivatives in therapeutic innovation (Singh & Shah, 2017).

Environmental and Toxicological Studies of 2,4-D Herbicide

Investigations into the environmental fate, toxicology, and mutagenicity of 2,4-dichlorophenoxyacetic acid (2,4-D) aim to understand its impact on ecosystems and human health. Despite its widespread use in agriculture, concerns about its toxicity to non-target organisms and potential for environmental contamination have prompted detailed studies. These studies focus on occupational risk, neurotoxicity, resistance, and impacts on non-target species, providing critical insights into the safe use and management of 2,4-D in agricultural practices (Zuanazzi, Ghisi, & Oliveira, 2020).

Safety and Hazards

The safety information available indicates that 2,4-Dichloro-5,7-difluoro-3-methylquinoline has the GHS07 pictogram. The hazard statements are H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2,4-dichloro-5,7-difluoro-3-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2F2N/c1-4-9(11)8-6(14)2-5(13)3-7(8)15-10(4)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDWGALDZWMKKFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C(C=C2F)F)N=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-5,7-difluoro-3-methylquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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